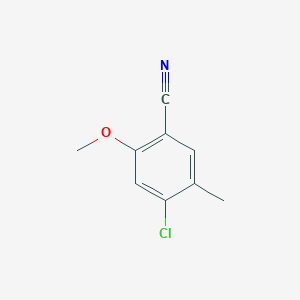

4-Chloro-2-methoxy-5-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methoxy-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIVCVJDAHCNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677810 | |

| Record name | 4-Chloro-2-methoxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755027-31-7 | |

| Record name | 4-Chloro-2-methoxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-methoxy-5-methylbenzonitrile: A Comprehensive Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their inherent reactivity and the versatility of the nitrile group allow for a wide range of chemical transformations. This guide provides an in-depth technical overview of 4-Chloro-2-methoxy-5-methylbenzonitrile (CAS 755027-31-7), a compound with significant potential in synthetic chemistry. Due to the limited publicly available data on this specific molecule, this document synthesizes known information with established chemical principles and proposes a robust synthetic pathway, offering a foundational resource for researchers and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that experimental data such as melting point, boiling point, and solubility are not extensively reported in the scientific literature and would require experimental determination.

| Property | Value | Source |

| CAS Number | 755027-31-7 | Matrix Scientific |

| Molecular Formula | C₉H₈ClNO | Matrix Scientific |

| Molecular Weight | 181.62 g/mol | Matrix Scientific |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

Proposed Synthesis Pathway

The proposed two-step synthesis is outlined below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a detailed, step-by-step methodology for the proposed synthesis. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Step 1: Diazotization of 4-Chloro-2-methoxy-5-methylaniline

The initial step involves the conversion of the primary arylamine to a diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate, which can be explosive if isolated or allowed to warm.

-

Materials:

-

4-Chloro-2-methoxy-5-methylaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (approx. 3.0 eq)

-

Sodium Nitrite (NaNO₂) (1.05 eq)

-

Deionized Water

-

Ice

-

-

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Chloro-2-methoxy-5-methylaniline in a mixture of water and concentrated hydrochloric acid. The use of a strong acid is crucial for the in situ generation of nitrous acid from sodium nitrite.

-

Cool the stirred suspension to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium salt.

-

Dissolve sodium nitrite in cold deionized water in a separate beaker.

-

Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. A slow, controlled addition prevents a rapid, exothermic reaction and the decomposition of the diazonium salt.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution of 4-Chloro-2-methoxy-5-methylbenzenediazonium chloride is used immediately in the next step.

-

Step 2: Sandmeyer Cyanation

The Sandmeyer reaction utilizes a copper(I) salt, in this case, copper(I) cyanide, to catalyze the displacement of the diazonium group with a cyanide nucleophile.[1]

-

Materials:

-

4-Chloro-2-methoxy-5-methylbenzenediazonium chloride solution (from Step 1)

-

Copper(I) Cyanide (CuCN) (1.1 eq)

-

Sodium Cyanide (NaCN) (optional, to aid in solubilizing CuCN)

-

Toluene or other suitable organic solvent

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

-

Protocol:

-

In a separate large flask, prepare a solution or suspension of copper(I) cyanide in water. The addition of a small amount of sodium cyanide can help to form a soluble complex, [Cu(CN)₂]⁻, which can facilitate the reaction.

-

Carefully and slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture. This addition is often exothermic, and the reaction should be monitored for the evolution of nitrogen gas.

-

Once the addition is complete, gently warm the reaction mixture to 50-60 °C to drive the reaction to completion, as evidenced by the cessation of nitrogen gas evolution.

-

Cool the reaction mixture to room temperature and extract the product with toluene or another suitable organic solvent.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product of high purity.

-

Predicted Spectroscopic Signature

In the absence of experimental data, the following spectroscopic characteristics can be predicted based on the structure of this compound. This information is invaluable for the characterization of the synthesized product.

-

¹H NMR (in CDCl₃):

-

Aromatic protons: Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Methoxy group: A singlet at approximately δ 3.8-4.0 ppm, integrating to 3H.

-

Methyl group: A singlet at approximately δ 2.2-2.4 ppm, integrating to 3H.

-

-

¹³C NMR (in CDCl₃):

-

Nitrile carbon: A signal in the range of δ 115-120 ppm.

-

Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm), including two quaternary carbons attached to the methoxy and nitrile groups, and one attached to the chlorine atom.

-

Methoxy carbon: A signal around δ 55-60 ppm.

-

Methyl carbon: A signal in the aliphatic region, typically around δ 15-20 ppm.

-

-

IR Spectroscopy (ATR):

-

C≡N stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.

-

C-O stretch (aryl ether): A strong absorption in the region of 1200-1275 cm⁻¹.

-

C-Cl stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

-

Mass Spectrometry (EI):

-

Molecular ion (M⁺): An expected molecular ion peak at m/z 181, with a characteristic M+2 isotope peak at m/z 183 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

-

Potential Applications in Research and Drug Development

While specific applications for this compound have not been documented, the broader class of substituted benzonitriles are valuable precursors in several areas of chemical research and development.

Caption: Potential applications of this compound.

-

Pharmaceutical Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These functional groups are common in active pharmaceutical ingredients (APIs). The specific substitution pattern of this molecule could be of interest in designing novel compounds with potential biological activity.

-

Agrochemicals: Many herbicides and pesticides contain substituted aromatic rings. The unique combination of chloro, methoxy, and methyl groups on this benzonitrile scaffold could be explored for the synthesis of new crop protection agents.

-

Material Science: Benzonitrile derivatives can be used in the synthesis of specialty polymers and liquid crystals. The polarity and rigidity of the benzonitrile unit can impart desirable properties to these materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it is classified by suppliers as an irritant . General precautions for handling substituted benzonitriles and other aromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a substituted benzonitrile with potential as a versatile intermediate in organic synthesis. While specific data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthesis via the Sandmeyer reaction of commercially available 4-Chloro-2-methoxy-5-methylaniline offers a practical and efficient route for its preparation. The predicted spectroscopic data provides a basis for its characterization. As with any chemical, proper safety precautions should be taken during its handling and use. Further research into the properties and applications of this molecule is warranted and encouraged.

References

-

Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry. [Link]

-

Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Sciencemadness.org. [Link]

- Preparation method of o-methoxybenzonitrile.

- Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. ResearchGate. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Springer. [Link]

-

Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. ResearchGate. [Link]

- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

what is mechanism for reaction phenol + dimethylsulphate -> anisole. Chemistry Stack Exchange. [Link]

-

Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. ResearchGate. [Link]

-

Process for the preparation of 4-chloro-2-nitrobenzonitrile. European Patent Office. [Link]

-

Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Cole-Parmer. [Link]

-

24.9: Reactions of Arylamines. Chemistry LibreTexts. [Link]

-

4-Amino-2-chloro-5-methylpyridine. Amerigo Scientific. [Link]

-

Methylation of phenols. Sciencemadness Discussion Board. [Link]

-

Synthesis route to 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile... ResearchGate. [Link]

-

Base Hydrolysis of Benzonitrile. YouTube. [Link]

-

2-Chloro-5-methylbenzonitrile (C007B-515156). Cenmed Enterprises. [Link]

-

4-Chloro-2-methoxy-5-methylaniline. MySkinRecipes. [Link]

Sources

A Guide to the Comprehensive Structural Elucidation of 4-Chloro-2-methoxy-5-methylbenzonitrile

Abstract

This technical guide provides a detailed, multi-faceted strategy for the unambiguous structural elucidation of 4-Chloro-2-methoxy-5-methylbenzonitrile (CAS No. 755027-31-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document moves beyond a simple recitation of analytical techniques, offering a logical workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized, providing researchers and drug development professionals with a robust, self-validating framework for confirming the identity and purity of this and similar substituted aromatic compounds.

Introduction and Strategic Overview

The precise arrangement of substituents on an aromatic ring is critical to the biological activity and physical properties of a molecule. For an intermediate like this compound, confirming the specific substitution pattern—a chloro at C4, a methoxy at C2, a methyl at C5, and a nitrile at C1—is paramount for ensuring the success of subsequent synthetic steps and the integrity of the final product.

Our approach is systematic. We first determine the molecular formula and the presence of key elements like chlorine using mass spectrometry. Next, we identify all functional groups present using infrared spectroscopy. Finally, we assemble the complete molecular puzzle, establishing the precise connectivity of every atom using a powerful combination of ¹H, ¹³C, and 2D NMR techniques. This integrated methodology ensures each piece of data corroborates the others, leading to an irrefutable structural assignment.

Molecular Properties

| Property | Value | Source |

| CAS Number | 755027-31-7 | [2] |

| Molecular Formula | C₉H₈ClNO | [2] |

| Molecular Weight | 181.62 g/mol | [2] |

| IUPAC Name | This compound | - |

Foundational Context: A Plausible Synthetic Route

To ground our analytical approach, we consider a logical synthesis pathway. The structure of potential byproducts and starting materials can inform our analysis. A common and efficient method for synthesizing substituted benzonitriles involves the methylation of a corresponding phenol.[3]

A plausible route begins with 4-chloro-5-methyl-2-nitrophenol. The phenolic hydroxyl group can be methylated using an agent like dimethyl sulfate (DMS) in the presence of a base.[4] The nitro group is then reduced to an amine, which is subsequently converted into a diazonium salt. The final step is a classic Sandmeyer reaction, where the diazonium salt is treated with copper(I) cyanide (CuCN) to introduce the nitrile functionality.[5][6] This sequence logically places the substituents in the required positions.

Caption: Plausible synthesis of the target compound.

Mass Spectrometry: Defining the Elemental Composition

Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and crucial information about the elemental formula.

Expertise & Causality: We employ a high-resolution mass spectrometer (HRMS) to obtain an exact mass. This is superior to nominal mass as it can confirm the molecular formula C₉H₈ClNO against all other possibilities within a few parts per million (ppm). Furthermore, for halogenated compounds, the isotopic distribution is a definitive diagnostic tool.[7] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the molecular ion region of the mass spectrum will exhibit a characteristic "M+" peak and an "M+2" peak, where the M+2 peak has roughly one-third the intensity of the M+ peak. This signature provides unequivocal evidence for the presence of a single chlorine atom in the molecule.[8]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

-

GC Separation: Use a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min.

-

MS Detection: Acquire data in electron ionization (EI) mode at 70 eV. Scan over a mass range of m/z 40-400.

Expected Data & Interpretation

| m/z (Ion) | Assignment | Rationale & Significance |

| 181/183 | [M]⁺ | Molecular ion. The presence of the M+2 peak at m/z 183 with ~33% the intensity of m/z 181 is definitive proof of one chlorine atom. |

| 166/168 | [M - CH₃]⁺ | Loss of the methyl radical from either the methoxy or the ring methyl group. A common initial fragmentation for methylated aromatics. |

| 140/142 | [M - CH₃ - CN]⁺ | Subsequent loss of a neutral acetonitrile molecule from the fragment at 166/168. |

| 116 | [M - Cl]⁺ | Loss of the chlorine radical. The resulting ion at m/z 116 (C₉H₈NO⁺) lacks the chlorine isotope pattern. |

Infrared Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of the key functional groups predicted by the proposed structure. The nitrile group, in particular, has a highly characteristic absorption.

Expertise & Causality: Each functional group vibrates at a characteristic frequency. The C≡N triple bond of the nitrile group gives rise to a sharp, intense absorption in a relatively clean region of the spectrum, making it an excellent diagnostic peak.[9] The presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds, as well as the C-O ether linkage, can be readily confirmed, providing a complete functional group inventory that must be consistent with the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Record a background spectrum on the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3050-3100 | C-H Stretch | Aromatic C-H |

| ~2930-2980 | C-H Stretch | Aliphatic (Methyl & Methoxy) C-H |

| ~2225 | C≡N Stretch | Nitrile (Benzonitrile) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether (Methoxy) |

| ~880 | C-H Bend (oop) | 1,2,4,5-tetrasubstituted aromatic ring |

| ~750 | C-Cl Stretch | Aryl Chloride |

NMR Spectroscopy: The Definitive Structural Blueprint

While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the definitive evidence of atomic connectivity, allowing for the unambiguous assignment of the substitution pattern.

Expertise & Causality: The chemical environment of each proton and carbon nucleus results in a unique resonance frequency (chemical shift). For this molecule, the key challenge is to distinguish it from its other isomers. Two-dimensional NMR experiments are essential for this task. An HSQC experiment links protons to their directly attached carbons, while the HMBC experiment reveals longer-range (2-3 bond) correlations. It is the specific pattern of HMBC correlations between the protons of the substituents (methyl, methoxy) and the carbons of the aromatic ring that provides irrefutable proof of the substitution pattern.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Perform standard gradient-selected HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe key aromatic correlations.

Predicted NMR Data & Structural Confirmation

The structure has three distinct proton environments and two aromatic proton environments that are isolated and will appear as singlets.

Caption: Key proton environments for NMR analysis.

| ¹H Data (Predicted) | ¹³C Data (Predicted) | Key HMBC Correlations (Proton → Carbon) |

| δ 7.55 (s, 1H, H-3) | δ ~117 (C≡N) | H-3 → C-1, C-2, C-4, C-5 |

| δ 7.40 (s, 1H, H-6) | δ ~105 (C-1) | H-6 → C-1, C-2, C-4, C-5 |

| δ 3.95 (s, 3H, -OCH₃) | δ ~160 (C-2) | -OCH₃ → C-2 |

| δ 2.30 (s, 3H, -CH₃) | δ ~115 (C-3) | -CH₃ → C-4, C-5, C-6 |

| δ ~138 (C-4) | ||

| δ ~135 (C-5) | ||

| δ ~133 (C-6) | ||

| δ ~56 (-OCH₃) | ||

| δ ~20 (-CH₃) |

Trustworthiness through Self-Validation: The HMBC data provides the ultimate proof. The observation of a 3-bond correlation from the methyl protons (-CH₃) to C-4 (the carbon bearing the chlorine) and C-6, combined with the correlation from the methoxy protons (-OCH₃) exclusively to C-2, locks in the arrangement of all substituents around the ring. No other isomer would produce this unique set of cross-peaks.

Caption: Key HMBC correlations confirming connectivity.

Conclusion: An Integrated and Irrefutable Assignment

The structural elucidation of this compound is achieved not by a single technique, but by the logical and synergistic integration of multiple analytical methods. High-resolution mass spectrometry confirmed the molecular formula C₉H₈ClNO and the presence of a single chlorine atom. Infrared spectroscopy verified the required functional groups: nitrile, ether, aromatic, and alkyl moieties. Finally, a complete suite of 1D and 2D NMR experiments provided an unambiguous blueprint of the molecular architecture, with specific HMBC correlations definitively establishing the 1,2,4,5-substitution pattern. This comprehensive, self-validating workflow provides the highest degree of confidence in the structure, a critical requirement for its use in research and development.

References

- Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.

-

Chem-Impex. (n.d.). 4-Chloro-2-methylbenzonitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). What is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. Retrieved from [Link]

-

Spheratum. (n.d.). Benzonitrile. Retrieved from [Link]

- F. A. Bovey. (1988). Nuclear Magnetic Resonance Spectroscopy. Academic Press.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 755027-31-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methoxy-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 4-Chloro-2-methoxy-5-methylbenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, reaction mechanisms, and a field-proven experimental protocol. The guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted benzonitrile that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a chloro, a methoxy, a methyl, and a cyano group on the benzene ring, makes it a versatile precursor for the synthesis of more complex molecules. The nitrile functionality can be readily transformed into other important chemical moieties such as carboxylic acids, amines, and amides, opening up a wide array of synthetic possibilities. This compound and its derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their potential biological activities.[1]

The primary and most reliable method for the synthesis of this compound is through the Sandmeyer reaction of its corresponding aniline precursor, 4-Chloro-2-methoxy-5-methylaniline.[2][3] This classic yet powerful reaction provides an efficient means of introducing a cyano group onto the aromatic ring via a diazonium salt intermediate.[4]

The Synthetic Strategy: A Two-Step Approach via the Sandmeyer Reaction

The synthesis of this compound is a two-step process that begins with the diazotization of 4-Chloro-2-methoxy-5-methylaniline, followed by a copper(I) cyanide-mediated cyanation. This is a well-established and robust method for the preparation of aryl nitriles from anilines.[5]

Step 1: Diazotization of 4-Chloro-2-methoxy-5-methylaniline

The first step involves the conversion of the primary aromatic amine, 4-Chloro-2-methoxy-5-methylaniline, into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[6][7] The reaction is highly exothermic and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[8]

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the lone pair of electrons on the nitrogen atom of the aniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.

Step 2: The Sandmeyer Reaction - Cyanation

The second step is the Sandmeyer reaction itself, where the diazonium salt is treated with a copper(I) cyanide (CuCN) solution.[2][3] This results in the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN), yielding the desired this compound. The reaction is thought to proceed through a radical-nucleophilic aromatic substitution mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 4-Chloro-2-methoxy-5-methylaniline | C₈H₁₀ClNO | 171.62 | 98% |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | 37% |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% |

| Copper(I) Cyanide | CuCN | 89.56 | ≥98% |

| Sodium Cyanide | NaCN | 49.01 | ≥97% |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

| Deionized Water | H₂O | 18.02 | - |

| Ice | H₂O | 18.02 | - |

Step-by-Step Procedure

Step 1: Diazotization of 4-Chloro-2-methoxy-5-methylaniline

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Chloro-2-methoxy-5-methylaniline (17.16 g, 0.1 mol).

-

To the flask, add a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Stir the mixture to form a fine slurry.

-

Cool the slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in water (20 mL).

-

Slowly add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be clear and slightly yellow.

Step 2: Sandmeyer Cyanation

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of copper(I) cyanide (10.75 g, 0.12 mol) and sodium cyanide (12.25 g, 0.25 mol) in water (100 mL).

-

To this solution, add toluene (100 mL).

-

Cool the copper cyanide solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

Work-up and Purification

-

Separate the organic (toluene) layer from the aqueous layer.

-

Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers and wash with a 10% sodium hydroxide solution (2 x 50 mL) to remove any phenolic byproducts, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the toluene by rotary evaporation under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by vacuum distillation.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Mechanism of the diazotization of an aromatic amine.

Data Summary

| Starting Material | Product | Reagents | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 4-Chloro-2-methoxy-5-methylaniline | Diazonium Salt | NaNO₂, HCl | 0-5 | 1 | Quantitative (in situ) |

| Diazonium Salt | This compound | CuCN, NaCN | 50-60 | 1 | 75-85 |

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 4-Chloro-2-methoxy-5-methylaniline is a robust and efficient method. This guide provides a detailed and practical protocol that, with careful attention to temperature control and reaction conditions, can be reliably implemented in a laboratory setting. The versatility of the benzonitrile product makes this synthesis a valuable tool for researchers in medicinal chemistry and materials science.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

2-Methoxy-5-methylaniline | C8H11NO | CID 8445. PubChem. [Link]

-

4-Chloro-2-methoxy-5-methylaniline. MySkinRecipes. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

- Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.

-

p-NITROBENZONITRILE. Organic Syntheses. [Link]

-

Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

4-Chloro-2-methoxy-5-methylaniline(CAS# 6376-14-3 ). angenechemical.com. [Link]

-

Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]

-

converting anilines to diazoniums ions. YouTube. [Link]

-

para-Cresidine. Wikipedia. [Link]

-

The diazotization process. (a) The reaction of aniline (or other aryl...). ResearchGate. [Link]

-

Benzenamine, 4-chloro-2-methoxy-. PubChem. [Link]

-

One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. SciELO. [Link]

Sources

- 1. 4-Chloro-2-methoxy-5-methylaniline [myskinrecipes.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazotisation [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Unveiling of 4-Chloro-2-methoxy-5-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel organic molecules is paramount. 4-Chloro-2-methoxy-5-methylbenzonitrile, a substituted aromatic nitrile, represents a scaffold of interest with potential applications in medicinal chemistry and materials science. This technical guide provides a detailed exploration of the spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra for the specific molecule with CAS number 755027-31-7, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its spectral features. This approach serves as a robust framework for researchers encountering this or similar molecules in their work.

Molecular Structure and Predicted Spectroscopic Highlights

This compound possesses a distinct substitution pattern on the benzene ring, which dictates its unique spectroscopic fingerprint. The presence of a nitrile (-C≡N), a methoxy (-OCH₃), a methyl (-CH₃), and a chloro (-Cl) group, each contributes characteristic signals in various spectroscopic techniques.

| Functional Group | Predicted Spectroscopic Influence |

| Nitrile (-C≡N) | A sharp, medium-intensity absorption in the IR spectrum around 2220-2240 cm⁻¹. In ¹³C NMR, the nitrile carbon will appear in the 115-120 ppm region. |

| Methoxy (-OCH₃) | A strong C-O stretching band in the IR spectrum around 1250 cm⁻¹ and 1050 cm⁻¹. In ¹H NMR, a sharp singlet for the three protons around 3.8-4.0 ppm. In ¹³C NMR, a signal around 55-60 ppm. |

| Methyl (-CH₃) | C-H stretching bands in the IR spectrum below 3000 cm⁻¹. In ¹H NMR, a singlet for the three protons around 2.2-2.5 ppm. In ¹³C NMR, a signal in the aliphatic region, around 15-20 ppm. |

| Aromatic Ring | C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region of the IR spectrum. Aromatic protons will resonate in the 6.5-8.0 ppm range in ¹H NMR, and aromatic carbons will appear between 110-160 ppm in ¹³C NMR. |

| Chloro (-Cl) | The C-Cl bond will have a stretching vibration in the fingerprint region of the IR spectrum (typically 600-800 cm⁻¹). The electronegativity of chlorine will influence the chemical shifts of nearby protons and carbons in the NMR spectra. |

I. Infrared (IR) Spectroscopy: Probing Functional Groups

A. Foundational Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it belongs to. This makes IR spectroscopy an invaluable tool for the identification of functional groups within a molecule.

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

-

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer's ATR crystal (e.g., diamond) is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting spectrum to identify the key absorption bands.

C. Predicted IR Spectrum and Interpretation

The predicted IR spectrum of this compound would exhibit the following key absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Functional Group |

| ~3100-3000 | C-H stretch | Medium-Weak | Aromatic |

| ~2950-2850 | C-H stretch | Medium-Weak | Methyl, Methoxy |

| ~2230 | C≡N stretch | Medium-Sharp | Nitrile |

| ~1600, 1480 | C=C stretch | Medium | Aromatic Ring |

| ~1250, 1050 | C-O stretch | Strong | Methoxy |

| ~800-700 | C-Cl stretch | Medium-Strong | Chloro |

The presence of a sharp band around 2230 cm⁻¹ would be a strong indicator of the nitrile group. The strong absorptions in the 1250-1050 cm⁻¹ region would confirm the presence of the methoxy group.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

A. Foundational Principles

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment. This provides detailed information about the structure and connectivity of atoms in a molecule.

B. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., Bruker AC-300).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the number of scans, pulse sequence, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final NMR spectra.

C. Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and two singlets in the aliphatic region.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 | Singlet | 1H | H-6 | This proton is ortho to the electron-withdrawing nitrile group, leading to a downfield shift. |

| ~6.9 | Singlet | 1H | H-3 | This proton is ortho to the electron-donating methoxy group, resulting in an upfield shift. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy protons are shielded and appear as a sharp singlet. |

| ~2.3 | Singlet | 3H | -CH₃ | The methyl protons are in a relatively unshielded environment on the aromatic ring. |

D. Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment | Rationale |

| ~160 | C-2 | Carbon attached to the electronegative oxygen of the methoxy group. |

| ~140 | C-4 | Carbon attached to the electronegative chlorine atom. |

| ~135 | C-5 | Quaternary carbon attached to the methyl group. |

| ~133 | C-6 | Aromatic CH carbon. |

| ~118 | C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~115 | C-1 | Quaternary carbon attached to the nitrile group. |

| ~112 | C-3 | Aromatic CH carbon shielded by the methoxy group. |

| ~56 | -OCH₃ | Methoxy carbon. |

| ~18 | -CH₃ | Methyl carbon. |

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

A. Foundational Principles

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

B. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of this compound is injected into the gas chromatograph.

-

Separation: The compound travels through the GC column and is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio.

C. Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound will provide its molecular weight and characteristic fragmentation patterns. The molecular formula is C₉H₈ClNO.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 181. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at M+2 (m/z 183) that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.

-

Key Fragment Ions:

-

[M - CH₃]⁺ (m/z 166): Loss of a methyl radical from the methoxy or methyl group.

-

[M - OCH₃]⁺ (m/z 150): Loss of a methoxy radical.

-

[M - Cl]⁺ (m/z 146): Loss of a chlorine radical.

-

[M - HCN]⁺ (m/z 154): Loss of hydrogen cyanide from the nitrile group.

-

Workflow and Data Integration

The comprehensive structural elucidation of this compound relies on the synergistic interpretation of data from IR, NMR, and MS.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the fundamental principles of IR, NMR, and MS, and by drawing logical comparisons with structurally related molecules, researchers can confidently predict and interpret the spectral data for this compound. This structured approach, combining theoretical knowledge with practical protocols, is essential for the accurate characterization of novel molecules in the fast-paced environment of drug discovery and chemical development.

References

-

PubChem. 4-Chloro-2-methylbenzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Chloro-2-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

4-Chloro-2-methoxy-5-methylbenzonitrile NMR analysis

An In-depth Technical Guide to the NMR Analysis of 4-Chloro-2-methoxy-5-methylbenzonitrile

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic compounds is a cornerstone of development. This compound, with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol , represents a class of substituted aromatic nitriles that are common intermediates in organic synthesis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive non-destructive technique for determining the molecular structure of such compounds in solution.[2][3]

This guide provides a comprehensive technical analysis of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR techniques. As a self-validating system, this document will not only present predicted spectral data but also explain the underlying principles and experimental causality, empowering researchers to confidently assign the structure of this and related molecules.

Figure 1: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis: Predicting the Signature of Protons

The ¹H NMR spectrum provides foundational information based on the chemical environment, integration, and spin-spin coupling of protons. For this compound, we expect four distinct signals.

Causality of Chemical Shifts and Multiplicity

The chemical shift (δ) of a proton is exquisitely sensitive to the electronic environment. In substituted benzenes, shifts generally appear between 6.5 and 8.5 ppm, downfield from the benchmark of benzene (7.3 ppm), due to the ring current effect.[4][5] The specific position is dictated by the interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

-

Aromatic Protons (H-3 and H-6):

-

Substituent Effects: The methoxy group (-OCH₃) at C-2 is a potent electron-donating group through resonance, increasing electron density (shielding) at the ortho (C-3) and para (C-6) positions. The methyl group (-CH₃) at C-5 is a weak EDG. Conversely, the nitrile (-CN) at C-1 and the chloro (-Cl) group at C-4 are electron-withdrawing, decreasing electron density (deshielding) and shifting signals downfield.

-

Prediction for H-3: This proton is ortho to the strongly shielding -OCH₃ group. This effect is dominant, so H-3 is expected to be the most upfield of the aromatic protons.

-

Prediction for H-6: This proton is influenced by several groups: it is para to the shielding -OCH₃, ortho to the shielding -CH₃, and ortho to the deshielding -Cl group. The combined deshielding effect from the adjacent chloro and nitrile groups is expected to outweigh the shielding effects, placing H-6 downfield relative to H-3.

-

Multiplicity: H-3 and H-6 are five bonds apart (para to each other). The coupling constant over this distance (⁵JHH) is typically 0 Hz. Therefore, both aromatic signals are predicted to be singlets (s) .

-

-

Methoxy Protons (-OCH₃): These three protons are equivalent and attached to an oxygen, which places their signal in the range of 3.5-4.0 ppm. They will appear as a sharp singlet (s) with an integration of 3H.

-

Methyl Protons (-CH₃): These three protons are attached to the aromatic ring. Their signal typically appears around 2.2-2.5 ppm. They will also be a singlet (s) integrating to 3H.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | ~7.4 - 7.6 | Singlet (s) | 1H |

| H-3 | ~6.9 - 7.1 | Singlet (s) | 1H |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H |

Part 2: ¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. Due to the lack of symmetry in this compound, all nine carbons are chemically non-equivalent and should produce nine distinct signals. Aromatic carbons typically resonate in the 110-160 ppm range.[5][6]

Causality of Chemical Shifts

-

Substituent Effects on Aromatic Carbons:

-

C-1 (ipso-CN): The carbon attached to the electron-withdrawing nitrile group will be shielded and appear around 105-115 ppm. The nitrile carbon itself (-C N) will be further downfield (~118 ppm).

-

C-2 (ipso-OCH₃): The oxygen atom strongly deshields the attached carbon, placing its signal far downfield, typically >155 ppm.

-

C-3: This carbon is ortho to the -OCH₃ group and is expected to be shielded, appearing upfield in the aromatic region.

-

C-4 (ipso-Cl): The carbon bearing the chlorine atom will be deshielded and is expected in the 130-140 ppm range.

-

C-5 (ipso-CH₃): The methyl-substituted carbon will be deshielded, appearing around 135-145 ppm.

-

C-6: This carbon is influenced by multiple groups, and its precise shift requires more advanced analysis for definitive assignment.

-

-

Aliphatic Carbons: The methoxy (-OC H₃) and methyl (-C H₃) carbons will appear in the upfield region of the spectrum, typically around 55-60 ppm and 15-20 ppm, respectively.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-2 | ~158 - 162 | Quaternary (C) |

| C-5 | ~138 - 142 | Quaternary (C) |

| C-4 | ~133 - 137 | Quaternary (C) |

| C-6 | ~130 - 134 | CH |

| -CN | ~117 - 119 | Quaternary (C) |

| C-3 | ~114 - 118 | CH |

| C-1 | ~105 - 110 | Quaternary (C) |

| -OCH₃ | ~55 - 60 | CH₃ |

| -CH₃ | ~18 - 22 | CH₃ |

Part 3: Advanced 2D NMR for Unambiguous Structural Verification

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for irrefutable assignment, especially of the quaternary carbons.[2][7] These experiments reveal through-bond correlations between nuclei.

HSQC: Direct Proton-Carbon Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is the most reliable way to assign protonated carbons.

Figure 2: HSQC workflow showing direct one-bond (¹JCH) correlations.

Expected HSQC Correlations:

-

A cross-peak connecting the ¹H signal at ~7.0 ppm to the ¹³C signal at ~116 ppm, confirming their assignment as H-3 and C-3 .

-

A cross-peak connecting the ¹H signal at ~7.5 ppm to the ¹³C signal at ~132 ppm, confirming their assignment as H-6 and C-6 .

-

Correlations for the -OCH₃ and -CH₃ groups, definitively linking their respective proton and carbon signals.

HMBC: Mapping the Skeleton via Long-Range Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assigning non-protonated (quaternary) carbons. It detects correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).

Sources

- 1. 755027-31-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. azom.com [azom.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-2-methoxy-5-methylbenzonitrile

This guide provides a comprehensive examination of the mass spectrometric behavior of 4-Chloro-2-methoxy-5-methylbenzonitrile, a substituted aromatic compound of interest in pharmaceutical and agrochemical research. By delving into its fragmentation patterns under various ionization techniques, this document serves as a crucial resource for researchers, scientists, and professionals in drug development, offering both theoretical predictions and practical methodologies for its characterization.

Introduction: The Analytical Imperative

This compound (C₉H₈ClNO) is a multifaceted molecule whose utility in organic synthesis necessitates robust analytical methods for its identification and quantification. Mass spectrometry stands as a premier technique for this purpose, providing detailed structural information from minute sample quantities. Understanding the molecule's behavior under different ionization conditions, such as Electron Ionization (EI) and Electrospray Ionization (ESI), is paramount for accurate analysis. This guide elucidates the expected fragmentation pathways and provides field-proven protocols to empower researchers in their analytical endeavors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | |

| Molecular Weight | 181.62 g/mol | |

| Monoisotopic Mass | 181.0294416 Da | |

| CAS Number | 755027-31-7 |

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation patterns.[1][2] These patterns, however, are highly reproducible and serve as a "fingerprint" for the molecule, making them invaluable for structural elucidation.

Predicted Fragmentation Pathways

The fragmentation of this compound under EI conditions is dictated by the relative stabilities of the resulting carbocations and neutral losses.[1][2][3] The aromatic ring provides a stable core, while the substituents offer multiple avenues for fragmentation.

Key Predicted Fragmentation Reactions:

-

Loss of a Chlorine Radical (•Cl): The cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated aromatic compounds.[4][5] This would result in a fragment ion at m/z 146 . The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak for all chlorine-containing fragments.[3][4]

-

Loss of a Methyl Radical (•CH₃): Benzylic cleavage, leading to the loss of a methyl radical from the methoxy group or the ring, is a probable event. Loss of the methoxy methyl group would lead to a fragment at m/z 166 . The subsequent loss of CO would yield an ion at m/z 138 .

-

Formation of a Tropylium Ion: Aromatic compounds with alkyl substituents are known to rearrange to form the highly stable tropylium ion.[6][7] For this compound, the loss of a hydrogen atom followed by ring expansion could lead to a substituted tropylium ion. A significant peak at m/z 91 , corresponding to the classic tropylium ion, might arise from more extensive fragmentation.

-

Loss of Formaldehyde (CH₂O): A characteristic fragmentation of anisole and its derivatives is the loss of formaldehyde from the methoxy group, which would produce a fragment at m/z 151 .[8][9][10]

-

Loss of the Nitrile Group (•CN): While the nitrile group is relatively stable, its loss as a radical could occur, resulting in a fragment at m/z 155 .

Table 2: Predicted Major Fragment Ions of this compound in EI-MS

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 181 | [C₉H₈ClNO]⁺• | Molecular Ion (M⁺•) |

| 166 | [C₈H₅ClNO]⁺• | Loss of a methyl radical (•CH₃) from the methoxy group |

| 151 | [C₈H₅ClN]⁺• | Loss of formaldehyde (CH₂O) from the methoxy group |

| 146 | [C₉H₈NO]⁺ | Loss of a chlorine radical (•Cl) |

| 138 | [C₇H₅ClNO]⁺• | Loss of •CH₃ followed by loss of CO |

| 111 | [C₆H₄Cl]⁺ | Loss of the methoxy and methyl groups, and the nitrile group |

| 91 | [C₇H₇]⁺ | Tropylium ion, resulting from significant rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of all substituents |

digraph "EI_Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];M [label="[M]⁺• (m/z 181/183)"]; F166 [label="m/z 166/168"]; F151 [label="m/z 151/153"]; F146 [label="m/z 146"]; F138 [label="m/z 138/140"]; F91 [label="m/z 91"];

M -> F166 [label="- •CH₃"]; M -> F151 [label="- CH₂O"]; M -> F146 [label="- •Cl"]; F166 -> F138 [label="- CO"]; M -> F91 [label="- •Cl, - OCH₃, - CN (rearrangement)"]; }

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-EI-MS

Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the method of choice for the analysis of volatile and semi-volatile compounds like this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

-

Use an internal standard for quantitative analysis if required.

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[11]

-

Inlet: Use a splitless injection mode to maximize sensitivity.[11]

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.[11]

-

Mass Range: Scan from m/z 40 to 300.

-

Scan Rate: At least 2 scans/second to ensure good peak definition.

-

Caption: Workflow for the GC-EI-MS analysis of the target compound.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization is a "soft" ionization technique that is particularly well-suited for polar molecules and is commonly coupled with liquid chromatography (LC-MS).[12] It typically results in the formation of protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or solvent molecules.[13][14]

Predicted ESI Behavior

Given the presence of a nitrogen atom in the nitrile group and an oxygen atom in the methoxy group, this compound is expected to be readily protonated in positive ion mode ESI.

-

Protonated Molecule ([M+H]⁺): The most prominent ion is expected to be the protonated molecule at m/z 182 .

-

Adduct Formation: The formation of adducts with common mobile phase components is highly probable.

-

Sodium Adduct ([M+Na]⁺): An ion at m/z 204 may be observed, especially if there are trace amounts of sodium salts in the system.[14]

-

Acetonitrile Adduct ([M+ACN+H]⁺): When acetonitrile is used as a solvent, an adduct at m/z 223 is possible.[15][16]

-

Formate Adduct ([M+HCOO]⁻): In negative ion mode with formic acid in the mobile phase, a formate adduct at m/z 226 could be formed.[17]

-

Experimental Protocol: LC-ESI-MS

For the analysis of this compound, particularly in complex matrices, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a powerful technique.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for separating the analyte from potential impurities.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

Start with 30% B.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Mass Range: Scan from m/z 100 to 300.

-

Caption: Workflow for the LC-ESI-MS analysis of the target compound.

Conclusion: A Synergistic Approach to Characterization

The comprehensive mass spectrometric analysis of this compound requires a synergistic application of both EI and ESI techniques. EI-MS provides a detailed fragmentation fingerprint essential for unambiguous structural confirmation, while ESI-MS offers a sensitive means of detecting the intact molecule, making it ideal for quantification in complex mixtures. By leveraging the predicted fragmentation pathways and the detailed experimental protocols outlined in this guide, researchers can confidently identify and characterize this important chemical entity, thereby advancing their scientific objectives.

References

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis .... Retrieved from [Link]

-

Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Acetonitrile Adduct Formation as a Sensitive Means for Simple Alcohol Detection by LC-MS. Retrieved from [Link]

-

Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(5), 539-553. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2023, December 20). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Retrieved from [Link]

-

Schildcrout, S. M. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education, 77(4), 501. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Anisole. Retrieved from [Link]

-

American Laboratory. (2006, May 1). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Time-of-flight mass spectra of benzene (a), methylbenzene (b), and.... Retrieved from [Link]

-

ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

-

ChemHelpASAP. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]

-

Agilent. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Retrieved from [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]

-

ResearchGate. (n.d.). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. Retrieved from [Link]

-

Reddit. (2019, January 10). Acetonitrile adduct in ESI-MS from UPLC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Application of two new LC-ESI-MS methods for improved detection of intact polar lipids (IPLs) in environmental samples. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Retrieved from [Link]

-

protocols.io. (2024, September 27). JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method - Polar HILIC-Z. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Fiehn Lab. (n.d.). MS/MS fragmentation. Retrieved from [Link]

-

Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]

-

PubMed. (n.d.). LC-MS metabolomics of polar compounds. Retrieved from [Link]

-

ETDEWEB. (1997, July 1). Mass spectrometric study on the fragmentation of anisole. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Sci-Hub. Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates / Journal of Chemical Education, 2000 [sci-hub.box]

- 6. image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis and identification of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. Anisole [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. americanlaboratory.com [americanlaboratory.com]

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-Chloro-2-methoxy-5-methylbenzonitrile

A.I. Generated Content

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis and pharmaceutical development, substituted benzonitriles are indispensable intermediates. Their utility stems from the rich and varied reactivity of the nitrile (-C≡N) group, a functional group that serves as a gateway to a multitude of other chemical entities. This guide focuses on a particularly intriguing molecule: 4-Chloro-2-methoxy-5-methylbenzonitrile. This compound is not just a random collection of atoms; it is a carefully orchestrated arrangement of functional groups on an aromatic scaffold, each influencing the reactivity of the nitrile group in subtle yet profound ways.

The presence of a chloro group, a methoxy group, and a methyl group on the benzene ring creates a unique electronic and steric environment that dictates the chemical behavior of the nitrile. Understanding this interplay is crucial for harnessing the full synthetic potential of this molecule. This guide will provide a comprehensive exploration of the nitrile group's reactivity in this compound, offering both mechanistic insights and practical, field-proven protocols. We will delve into the key transformations this versatile functional group can undergo, providing you with the knowledge to strategically incorporate this building block into your synthetic endeavors.

The Electronic Landscape: How Substituents Modulate Nitrile Reactivity

The reactivity of the nitrile group in this compound is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring. The nitrile group itself is strongly electron-withdrawing, both through inductive and resonance effects, which polarizes the C≡N bond and renders the carbon atom electrophilic.[1] The substituents on the ring—chloro, methoxy, and methyl—further modulate this intrinsic reactivity.

-

-Cl (Chloro): The chloro group is electron-withdrawing via its inductive effect but weakly electron-donating through resonance. Overall, it deactivates the ring towards electrophilic attack.[2]

-

-OCH3 (Methoxy): The methoxy group is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring.

-

-CH3 (Methyl): The methyl group is a weak electron-donating group through hyperconjugation and induction.

The cumulative effect of these substituents makes the benzonitrile ring electron-rich, which can influence the reactivity of the nitrile group in specific reactions.

Caption: Electronic influence of substituents on the nitrile group.

Key Transformations of the Nitrile Group

The nitrile group in this compound is a versatile handle for a variety of chemical transformations. The following sections will detail the most important of these reactions, providing both mechanistic understanding and actionable protocols.

Hydrolysis: From Nitrile to Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This reaction typically proceeds in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[3] The reaction can be catalyzed by either acid or base.

Mechanism of Acid-Catalyzed Hydrolysis:

-

Protonation: The nitrogen atom of the nitrile is protonated by the acid, activating the nitrile carbon towards nucleophilic attack.

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom.

-

Tautomerization: The resulting imidic acid intermediate tautomerizes to the more stable amide.

-

Amide Hydrolysis: The amide is then hydrolyzed to the carboxylic acid under the reaction conditions.

The electronic nature of the substituents on the benzonitrile ring plays a crucial role in the rate of hydrolysis. Electron-donating groups, such as the methoxy and methyl groups in our target molecule, can accelerate the reaction in lower acid concentrations.[1]

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of concentrated sulfuric acid and water.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: The resulting precipitate, 4-Chloro-2-methoxy-5-methylbenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Data Summary: Hydrolysis

| Starting Material | Product | Reagents | Conditions | Yield |

| This compound | 4-Chloro-2-methoxy-5-methylbenzoic acid | H₂SO₄, H₂O | Reflux | High |

Reduction: Synthesis of Primary Amines

The reduction of nitriles to primary amines is a highly valuable transformation, providing access to a key functional group in many pharmaceutical agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose.

Mechanism of Reduction with LiAlH₄:

-

Coordination: The Lewis acidic lithium ion coordinates to the nitrile nitrogen, activating the nitrile group.[3]

-

Hydride Attack: A hydride ion from the AlH₄⁻ complex attacks the electrophilic nitrile carbon, forming an imine salt.[3]

-

Second Hydride Attack: A second hydride equivalent adds to the imine carbon.[3]

-

Hydrolysis: The resulting di-anionic intermediate is quenched with water to afford the primary amine.[3]

The presence of electron-withdrawing groups on the benzonitrile ring generally accelerates the rate of reduction by increasing the electrophilicity of the nitrile carbon.[1] However, the electron-donating groups in this compound do not significantly hinder this powerful reduction.

Caption: Workflow for the reduction of the nitrile.

Experimental Protocol: Reduction with LiAlH₄

-

Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Quenching: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be purified by column chromatography or distillation.

Reaction with Organometallic Reagents: Ketone Synthesis

Nitriles can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after acidic work-up. This reaction provides a powerful method for carbon-carbon bond formation.

Mechanism of Grignard Reaction:

-